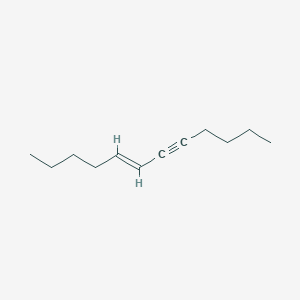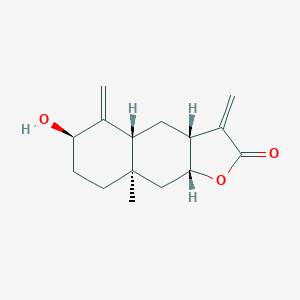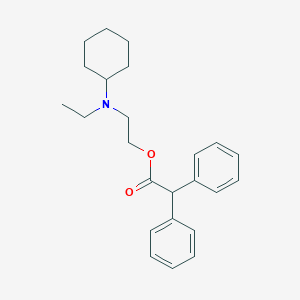
trans-5-Dodecen-7-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-5-Dodecen-7-yne is an organic compound with the molecular formula C12H20. It is characterized by the presence of both a double bond and a triple bond within its carbon chain, making it a unique and versatile molecule in organic chemistry . The compound is also known by its IUPAC name, (E)-5-Dodecen-7-yne.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-5-Dodecen-7-yne can be achieved through various methods. One common approach involves the transmetalation of B-(E)-1-hexenylboronate ester with CuBr.SMe2 in the presence of bases such as potassium methoxide, sodium isopropoxide, and potassium tert-butoxide. This is followed by treatment with 1-bromo-1-hexyne in diethyl ether, yielding the desired product in varying yields depending on the base used .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial production of this compound.
化学反应分析
Types of Reactions
trans-5-Dodecen-7-yne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different saturated or unsaturated products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alkenes or alkanes.
科学研究应用
trans-5-Dodecen-7-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It serves as an intermediate in the production of various chemicals and materials.
作用机制
The mechanism of action of trans-5-Dodecen-7-yne involves its interaction with molecular targets through its reactive double and triple bonds. These bonds can participate in various chemical reactions, leading to the formation of new compounds and intermediates. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological systems .
相似化合物的比较
Similar Compounds
5-Dodecen-7-yne (cis): This is the cis isomer of 5-Dodecen-7-yne, differing in the spatial arrangement of the double bond.
1-Dodecyne: A similar compound with a triple bond but lacking the double bond.
5-Dodecene: Contains a double bond but lacks the triple bond.
Uniqueness
trans-5-Dodecen-7-yne is unique due to the presence of both a double bond and a triple bond within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation .
属性
CAS 编号 |
16336-82-6 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC 名称 |
(E)-dodec-5-en-7-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8H2,1-2H3/b11-9+ |
InChI 键 |
RAWCIZOYSXHPJN-PKNBQFBNSA-N |
SMILES |
CCCCC=CC#CCCCC |
手性 SMILES |
CCCC/C=C/C#CCCCC |
规范 SMILES |
CCCCC=CC#CCCCC |
同义词 |
(E)-5-Dodecen-7-yne |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Chloro-[chloro(diethyl)silyl]oxy-diethylsilane](/img/structure/B98071.png)





![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)


